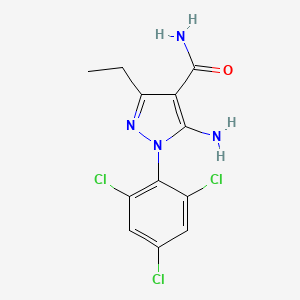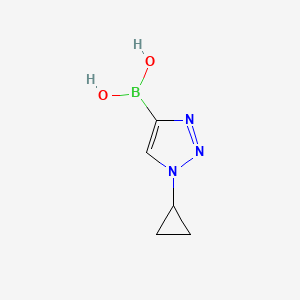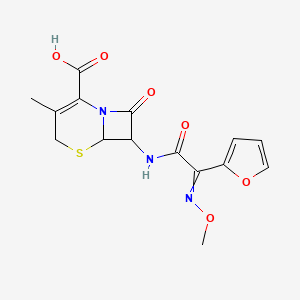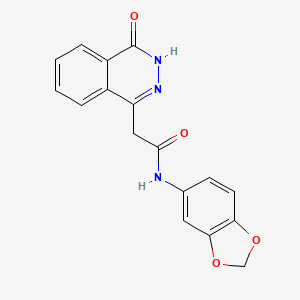![molecular formula C6H13K2O9P B14093841 alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT: is a labeled compound used primarily in biochemical research. It is a derivative of galactose, a type of sugar, and is often used in studies involving carbohydrate metabolism and nucleotide sugar metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT typically involves the incorporation of the carbon-13 isotope into the galactose molecule. This is achieved through a series of chemical reactions that introduce the isotope at a specific position in the molecule. The final product is then converted into its dipotassium salt form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be used to convert the compound into different oxidation states.
Reduction: This reaction involves the gain of electrons and can be used to reduce the compound to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, allowing for the modification of the compound’s structure
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different carboxylic acids, while reduction may yield various alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates .
Biology: In biological research, this compound is used to investigate the metabolic pathways involving galactose. It helps in understanding how galactose is converted into other sugars and metabolites within cells .
Medicine: In medical research, this compound is used to study genetic disorders related to galactose metabolism, such as galactosemia. It aids in identifying the enzymatic defects and developing potential treatments .
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for various applications, including drug development and quality control .
Wirkmechanismus
The mechanism of action of alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT involves its incorporation into metabolic pathways where it acts as a substrate for specific enzymes. These enzymes catalyze the conversion of the compound into other metabolites, allowing researchers to trace the metabolic processes and identify any abnormalities .
Vergleich Mit ähnlichen Verbindungen
- alpha-D-Galactose 1-phosphate dipotassium salt
- alpha-D-Galactopyranosyl 1-phosphate dipotassium salt
- alpha-D-Galactose-13C6 1-Phosphate Dipotassium Salt
- alpha-D-Galactopyranose-13C6 1-Phosphate Dipotassium Salt
Uniqueness: The uniqueness of alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT lies in the incorporation of the carbon-13 isotope, which makes it particularly useful for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of metabolic pathways, providing valuable insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C6H13K2O9P |
|---|---|
Molekulargewicht |
339.32 g/mol |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/t2-,3+,4+,5-,6-;;/m1../s1/i6+1;; |
InChI-Schlüssel |
LQYDDSCWTUNOTM-HLZBLTOGSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@H](O1)OP(=O)(O)O)O)O)O)O.[K].[K] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.[K].[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{2-[4-(2-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093764.png)

![N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide](/img/structure/B14093770.png)
![1-Benzyl-3-methyl-7-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14093772.png)
![6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14093786.png)
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093790.png)

![[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B14093807.png)
![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)

![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)

